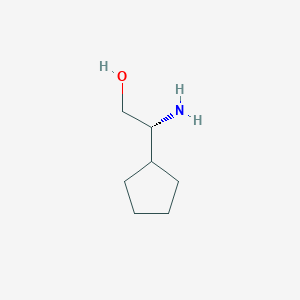

(2R)-2-Amino-2-cyclopentylethan-1-ol

Description

Significance of Chiral Amino Alcohols as Core Chiral Scaffolds and Ligands in Contemporary Organic Chemistry

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. mdpi.com This bifunctional nature makes them exceptionally versatile in organic synthesis. researchgate.net They serve as fundamental building blocks for the synthesis of more complex chiral molecules and are widely employed as chiral ligands for metal-catalyzed reactions and as organocatalysts. researchgate.net The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allows them to interact with reacting molecules in a highly organized manner, facilitating the formation of one enantiomer over the other. rsc.org

The chiral β-amino alcohol scaffold is a prevalent structural motif found in a wide array of pharmaceuticals, agrochemicals, and natural products. Their ability to form stable chelate complexes with metal atoms is a key feature of their utility as ligands in asymmetric catalysis. nih.gov These complexes can create a well-defined chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. Furthermore, derivatives of chiral amino alcohols, such as oxazolidinones and morpholinones, are also valuable chiral auxiliaries. researchgate.net

The development of new and efficient chiral amino alcohol-based catalysts is an active area of research. These catalysts are often sought for their low toxicity, stability, and the ability to be derived from readily available natural sources like amino acids. rsc.org Their application spans a wide range of asymmetric transformations, including reductions, alkylations, aldol (B89426) reactions, and Michael additions. nih.govresearchgate.net

Overview of the Role of (2R)-2-Amino-2-cyclopentylethan-1-ol within the Class of Chiral Amino Alcohols

This compound is a chiral β-amino alcohol characterized by a cyclopentyl group attached to the stereogenic carbon atom that also bears the amino group. While extensive research has been conducted on a variety of chiral amino alcohols, specific studies detailing the catalytic applications of this compound are limited in publicly accessible scientific literature. However, its structural features provide a strong basis for its potential as a valuable chiral ligand or organocatalyst.

The cyclopentyl group introduces significant steric bulk in the vicinity of the chiral center. This steric hindrance can play a crucial role in controlling the facial selectivity of an approaching substrate, thereby influencing the enantioselectivity of the reaction. The rigidity of the cyclopentyl ring, compared to more flexible acyclic alkyl groups, can also contribute to a more defined and predictable transition state geometry in a catalytic cycle.

Below are the physicochemical properties of 2-Amino-2-cyclopentylethan-1-ol (B2383585):

| Property | Value |

| Molecular Formula | C7H15NO |

| Molar Mass | 129.20 g/mol |

| CAS Number | 160886-94-2 (racemate) |

| IUPAC Name | (2R)-2-amino-2-cyclopentylethanol |

| Canonical SMILES | C1CCC(C1)C(CO)N |

Data sourced from PubChem.

The potential applications of this compound can be inferred from the known reactivity of structurally similar chiral amino alcohols. For instance, chiral amino alcohols are known to be effective ligands in the enantioselective addition of organozinc reagents to aldehydes. rsc.org It is plausible that this compound could be utilized in a similar fashion, with the cyclopentyl group influencing the degree of enantiomeric excess of the resulting secondary alcohol.

Historical Context and Evolution of Research on Chiral Amino Alcohol-Based Asymmetric Transformations

The use of chiral amino alcohols in asymmetric synthesis has a rich history, evolving from stoichiometric chiral auxiliaries to highly efficient catalytic ligands and organocatalysts. Early work in the field often relied on the use of chiral amino alcohols derived from natural sources, such as amino acids, in stoichiometric amounts to direct the stereochemical outcome of a reaction.

A significant breakthrough came with the development of chiral oxazaborolidine catalysts by Itsuno and Corey, which are derived from proline and other amino alcohols. These catalysts proved to be highly effective for the enantioselective reduction of prochiral ketones. This development marked a shift towards the use of chiral amino alcohols in a catalytic manner, greatly increasing the efficiency and practicality of asymmetric synthesis.

In subsequent years, the scope of chiral amino alcohol-based catalysts has expanded dramatically. They have been successfully employed as ligands for a wide range of transition metals, including titanium, zinc, copper, and rhodium, to catalyze a diverse array of asymmetric reactions. nih.gov The development of bifunctional catalysts, where both the amino and alcohol groups participate in the catalytic cycle, has been another significant advancement. rsc.org These catalysts often operate through a network of non-covalent interactions, such as hydrogen bonding, to achieve high levels of stereocontrol.

The ongoing evolution of this field focuses on the design of more robust, selective, and environmentally benign catalysts. This includes the immobilization of chiral amino alcohol-based catalysts on solid supports for easier recovery and recycling, as well as the development of organocatalytic systems that avoid the use of metals altogether. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(2R)-2-amino-2-cyclopentylethanol |

InChI |

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1 |

InChI Key |

REQSKJYQZWAJFK-ZETCQYMHSA-N |

Isomeric SMILES |

C1CCC(C1)[C@H](CO)N |

Canonical SMILES |

C1CCC(C1)C(CO)N |

Origin of Product |

United States |

** 2r 2 Amino 2 Cyclopentylethan 1 Ol As a Chiral Ligand in Asymmetric Catalysis**

Design Principles for Chiral Amino Alcohol Ligands in Enantioselective Transformations

Chiral 1,2-amino alcohols are a class of "privileged ligands" in asymmetric synthesis, a status they have earned due to their remarkable versatility and effectiveness in a wide range of metal-catalyzed reactions. nih.gov The efficacy of (2R)-2-Amino-2-cyclopentylethan-1-ol as a chiral ligand is rooted in several key design principles that are fundamental to this ligand class.

A primary feature is the bifunctional nature of the molecule, containing both a nitrogen-based Lewis basic site (the amino group) and an oxygen-based Lewis basic site (the alcohol group). researchgate.net This arrangement allows the ligand to form a stable five-membered chelate ring with a metal center. This chelation rigidly orients the ligand around the metal, creating a well-defined and predictable chiral environment necessary for inducing enantioselectivity. nih.gov

The stereochemistry of the ligand is paramount. In this compound, the chiral center at the carbon bearing the amino and cyclopentyl groups dictates the three-dimensional arrangement of the substituents. The bulky cyclopentyl group, in particular, plays a crucial role in stereochemical control. It creates significant steric hindrance on one face of the complex, effectively blocking the approach of a substrate from that direction and favoring attack from the less hindered face. This steric blocking is a cornerstone of asymmetric induction.

Furthermore, the modularity of amino alcohol ligands is a significant advantage in catalyst design. They can be readily synthesized from simple chiral precursors, such as amino acids, allowing for systematic tuning of their steric and electronic properties to optimize performance for a specific chemical transformation. nih.gov While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands like this compound are increasingly recognized for their ability to outperform symmetrical ligands in various reactions. nih.gov

Applications in Metal-Catalyzed Asymmetric Reactions

The structural features of this compound make it a promising candidate for a variety of metal-catalyzed asymmetric reactions. Its ability to form stable chiral complexes is key to transferring stereochemical information from the ligand to the products of the reaction.

Copper-Catalyzed Asymmetric Reactions

Copper complexes are widely used in asymmetric catalysis for reactions such as Henry (nitroaldol) reactions, cyclopropanations, and conjugate additions. mdpi.com Chiral amino alcohols are effective ligands in these transformations. For instance, copper(II) complexes with various bidentate aza-containing chiral ligands have been successfully applied in the asymmetric Henry reaction, a crucial carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. mdpi.com Similarly, chiral copper(II) complexes derived from salicylaldehyde (B1680747) and chiral diamines have been used as enantioselective catalysts in the asymmetric cyclopropanation of olefins. Given the proven success of the amino alcohol motif in copper catalysis, this compound represents a viable ligand for investigation in these and other copper-catalyzed processes, such as Michael additions, where its defined steric environment could induce high enantioselectivity. researchgate.net

Nickel-Catalyzed Asymmetric Transformations

Nickel catalysis is a powerful tool for various transformations, including conjugate additions and cross-coupling reactions. nih.gov Chiral ligands are essential for rendering these processes enantioselective. For example, chiral bisphosphine complexes of Ni(II) have been shown to catalyze the enantioselective conjugate addition of alkynylaluminum reagents to cyclic α,β-enones. nih.gov More recently, electricity-driven asymmetric Lewis acid catalysis using nickel complexes has been developed for asymmetric dienylation and allylation reactions, forming all-carbon quaternary stereocenters. nih.gov The development of these systems highlights the ongoing need for new, effective chiral ligands. The N,O-chelation capability of this compound, combined with its robust chiral architecture, makes it a suitable candidate for creating the necessary asymmetric environment around a nickel center for such transformations.

Rhodium-Catalyzed Enantioselective Processes

Rhodium catalysts are renowned for their high efficacy in asymmetric hydrogenations, C-H functionalization, and cyclopropanation reactions. nih.govnih.gov The design of the chiral ligand is critical to the success of these reactions. Dirhodium carboxylate complexes, for example, are highly effective, and their selectivity can be tuned by the structure of the chiral ligand. nih.govresearchgate.net Studies have shown that sterically demanding ligands are effective at suppressing side reactions and enhancing diastereoselectivity in the cyclopropanation of alkenes with α-alkyl-α-diazoesters. nih.gov The cyclopentyl group of this compound provides the steric bulk that is often beneficial in rhodium catalysis, suggesting its potential utility in controlling the stereochemical outcome of such reactions.

Titanium-Based Catalysis with Amino Alcohol Ligands

One of the most well-documented applications for β-amino alcohols is in the titanium-catalyzed enantioselective addition of dialkylzinc reagents to aldehydes. In these reactions, the amino alcohol ligand reacts with the dialkylzinc to form a chiral zinc-aminoalkoxide. This species acts as the active catalyst. The addition of a titanium alkoxide, typically titanium (IV) isopropoxide (Ti(OiPr)₄), often serves as a crucial additive that can significantly enhance both the reaction rate and the enantioselectivity.

The proposed mechanism involves the formation of a dimeric zinc complex with the chiral amino alcohol. This complex coordinates the aldehyde and the titanium alkoxide, creating a highly organized transition state assembly. The chiral ligand dictates the facial selectivity of the alkyl group transfer from the zinc to the carbonyl carbon of the aldehyde, resulting in the formation of an enantiomerically enriched secondary alcohol. The bulky cyclopentyl group of this compound would be expected to provide excellent stereocontrol in this transition state.

Below is a table showing representative results for the addition of diethylzinc (B1219324) to benzaldehyde (B42025) using various β-amino alcohol ligands in the presence of Ti(OiPr)₄, illustrating the typical performance of this catalytic system.

| Ligand | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|---|

| (1R,2S)-N-methylephedrine | 2 | Toluene | 0 | 95 | 98 | R |

| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 8 | Toluene | 25 | 97 | 98 | S |

| (S)-Diphenylprolinol | 2 | Hexane | 0 | 100 | 97 | S |

| cis,cis-1-Benzyl-2-hydroxymethyl-5-methylpyrrolidine | 5 | Toluene | 0 | 92 | 99 | R |

Other Transition Metal Systems

The utility of chiral amino alcohols extends beyond the metals discussed above. Zinc itself can be considered a transition metal in this context and is central to the reactions mentioned in the previous section. Chiral N,N'-dioxide-zinc(II) complexes have also been used to catalyze enantioselective [2+2] cycloadditions. nih.gov

Furthermore, chiral amino alcohol derivatives have been successfully applied in ruthenium- and iridium-catalyzed reactions. Ruthenium catalysts are used for transfer hydrogenation of ketones and for oxidative cyclizations, with the potential for asymmetric synthesis when paired with a chiral ligand. rsc.orgmdpi.com Iridium-catalyzed asymmetric hydrogenation is another powerful tool for the synthesis of chiral molecules. nih.gov The well-defined stereogenic center and chelating ability of this compound make it an attractive ligand for exploration within these diverse transition metal systems, offering potential pathways to new enantioselective transformations.

Performance in Specific Asymmetric Reactions

The utility of this compound and its derivatives has been explored in a range of asymmetric reactions, where the goal is to achieve high yields and, crucially, high enantioselectivity (the preferential formation of one of two enantiomers).

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. advanceseng.com Chiral β-amino alcohols, in the presence of borane (B79455), can form oxazaborolidine catalysts in situ, which are effective in this reduction. organic-chemistry.orgresearchgate.net While the specific use of this compound in this context is not extensively documented in peer-reviewed literature, the general mechanism involves the coordination of the ketone to the boron center of the catalyst, followed by the stereoselective transfer of a hydride from the borane to the carbonyl group. The chirality of the resulting alcohol is dictated by the facial selectivity imposed by the chiral ligand. For instance, chiral polymeric reagents derived from (S)-prolinol and borane have been used for the enantioselective reduction of ketones, affording alcohols with up to 80% optical purity. nih.gov The effectiveness of these catalysts often depends on the structure of the amino alcohol.

The addition of organometallic reagents, such as diethylzinc, to aldehydes and enones is a powerful method for forming carbon-carbon bonds. Chiral amino alcohols are widely used as ligands to control the stereochemistry of these additions. buu.ac.th The reaction of diethylzinc with aldehydes, for example, is often catalyzed by a complex formed between the chiral amino alcohol and a titanium or zinc species. researchgate.netorganic-chemistry.org

In the context of conjugate additions, the copper-catalyzed 1,4-addition of diethylzinc to cyclic enones is a well-established method. elsevierpure.comresearchgate.net Chiral ligands are crucial for inducing enantioselectivity. Although specific results for this compound are not detailed in the literature, related systems using chiral diphosphite ligands have achieved up to 90.2% ee for the addition to cyclohex-2-enone. researchgate.net

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is of great importance. Chiral auxiliaries derived from amino alcohols can be used to control the stereochemical outcome of the reaction. wikipedia.org A closely related compound, (1S,2R)-2-aminocyclopentan-1-ol, has been used to create a chiral oxazolidinone auxiliary. This auxiliary has demonstrated excellent diastereofacial selectivity (>99%) in asymmetric syn-aldol reactions. acs.org This high level of stereocontrol highlights the effectiveness of the cyclopentyl framework in directing the approach of the reacting partners.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | >99:1 | 85 | acs.org |

| Benzaldehyde | >99:1 | 89 | acs.org |

Data for the closely related (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary.

The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of chiral 1,2-amino alcohols from alkenes using an osmium catalyst and a chiral ligand. researchgate.net The ligands typically used are derivatives of dihydroquinine and dihydroquinidine. organic-chemistry.orgresearchgate.net There is currently no significant body of research documenting the use of this compound as a ligand in this specific reaction. The success of the Sharpless aminohydroxylation is highly dependent on the intricate interactions between the substrate, the osmium catalyst, and the chiral ligand, with the established ligands being highly optimized for this transformation. nih.govresearchgate.net

Steric and Electronic Effects of the Cyclopentyl Moiety on Catalytic Performance

The cyclopentyl group in this compound is expected to exert significant steric and electronic effects that influence its performance as a chiral ligand. The five-membered ring provides a conformationally restricted and sterically demanding environment around the chiral center. acs.org

Steric Effects: The bulk of the cyclopentyl group can effectively shield one face of the catalytic complex, directing the approach of the substrate to the opposite, less hindered face. This steric hindrance is a key factor in achieving high enantioselectivity. In reactions such as the diethylzinc addition to aldehydes, the size and shape of the substituent on the chiral amino alcohol are critical in determining the degree of stereochemical control.

Electronic Effects: While the cyclopentyl group is primarily an alkyl group and thus electron-donating through an inductive effect, its electronic influence is generally considered to be less pronounced than its steric impact in the context of asymmetric catalysis. The primary electronic interactions in the catalytic cycle are typically dominated by the coordinating amino and hydroxyl groups.

Catalyst Structure-Activity Relationships and Mechanistic Investigations

The relationship between the structure of a chiral ligand and its catalytic activity is a central theme in asymmetric synthesis. For β-amino alcohols like this compound, the key structural features that influence catalysis include:

The nature of the substituent at the chiral center: The cyclopentyl group provides a specific steric profile that can be compared to other cyclic or acyclic substituents.

The relative stereochemistry of the amino and hydroxyl groups: The syn or anti relationship between these groups dictates the geometry of the metal chelate formed and, consequently, the transition state of the reaction.

Mechanistic studies on related systems, such as the diethylzinc addition to aldehydes catalyzed by chiral amino alcohols, suggest the formation of a dimeric zinc complex involving two molecules of the amino alcohol. acs.org This complex then coordinates the aldehyde, and the ethyl group is transferred from one zinc atom to the aldehyde carbon in a highly organized transition state. The precise structure of this transition state, which is influenced by the steric and electronic properties of the chiral ligand, determines the enantioselectivity of the reaction. While specific mechanistic studies for this compound are not widely reported, it is reasonable to assume that it would follow a similar mechanistic pathway.

Proposed Catalytic Cycles

The primary application of this compound in asymmetric catalysis is in the form of an oxazaborolidine catalyst, most notably in the Corey-Bakshi-Shibata (CBS) reduction. nih.govalfa-chemistry.comorganic-chemistry.org This reaction facilitates the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols using a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). alfa-chemistry.comsigmaaldrich.com

The catalytic cycle of the CBS reduction using an oxazaborolidine derived from a chiral amino alcohol like this compound is generally accepted to proceed through the following key steps:

Catalyst-Borane Adduct Formation: The cycle begins with the coordination of a molecule of borane (BH₃) to the lone pair of electrons on the nitrogen atom of the oxazaborolidine catalyst. nih.govnih.gov This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, making it a more effective activator for the ketone substrate. nih.govyoutube.com Simultaneously, the coordinated borane is activated as a hydride donor. nih.gov

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane adduct. youtube.com The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. Typically, the larger substituent on the ketone orients away from the chiral group on the oxazaborolidine. nih.gov

Intramolecular Hydride Transfer: With both the ketone and the borane source activated and held in a specific orientation by the chiral catalyst, a highly organized, six-membered ring transition state is formed. nih.gov This pre-organization facilitates the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon of the ketone. nih.gov This step is stereodetermining and dictates the chirality of the resulting alcohol.

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst. The oxazaborolidine catalyst is then regenerated and can enter another catalytic cycle. The product alkoxyborane can be hydrolyzed during workup to yield the final chiral secondary alcohol. nih.gov

Table 1: Key Intermediates in the CBS Catalytic Cycle

| Step | Intermediate | Description |

| 1 | Oxazaborolidine-Borane Adduct | The catalyst coordinates with a borane molecule, activating both species. |

| 2 | Coordinated Ketone Complex | The prochiral ketone binds to the Lewis acidic boron of the catalyst adduct. |

| 3 | Six-Membered Transition State | A highly organized state facilitating stereoselective intramolecular hydride transfer. |

| 4 | Alkoxyborane Product | The intermediate product formed after hydride transfer, which releases the chiral alcohol upon hydrolysis. |

This table is a generalized representation of the intermediates in a CBS reduction cycle.

Chiral Recognition in Catalytic Intermediates

Chiral recognition is the process by which the chiral catalyst differentiates between the two enantiotopic faces (Re or Si face) of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. In the context of the CBS reduction utilizing an oxazaborolidine derived from this compound, the cyclopentyl group is a key determinant of the stereochemical environment of the catalyst.

The prevailing model for chiral induction in the CBS reduction emphasizes the importance of steric and electronic interactions within the catalytic intermediates, particularly in the transition state. The traditional view has focused on steric hindrance, where the bulky substituent of the chiral ligand directs the approach of the ketone to the catalyst. wikipedia.org However, more recent studies have highlighted the crucial role of non-covalent interactions, such as London dispersion (LD) forces, in determining the enantioselectivity. nih.gov

In the transition state, the ketone coordinates to the endocyclic boron atom. The selectivity is governed by the energetic difference between the two possible transition states, one leading to the (R)-alcohol and the other to the (S)-alcohol. The catalyst, bearing the chiral information from this compound, creates a diastereomeric interaction with the prochiral ketone.

Research on catalysts with different substituents has shown that the nature of the group at the carbon bearing the hydroxylamine (B1172632) functionality significantly impacts enantioselectivity. For instance, studies comparing catalysts with aryl groups to those with aliphatic groups, such as a spirocyclopentyl group, have revealed that attractive London dispersion interactions between the substrate and the catalyst's substituents can be a dominant factor in enantiodiscrimination. nih.gov It has been observed that replacing phenyl groups, which are capable of strong LD interactions, with a spirocyclopentyl group can lead to a decrease in enantioselectivity for certain substrates. nih.gov This suggests that while the steric bulk of the cyclopentyl group in a catalyst derived from this compound plays a role in creating a chiral pocket, its electronic properties and ability to engage in stabilizing non-covalent interactions with the substrate are also critical for high levels of chiral recognition.

The precise orientation of the cyclopentyl group, along with the rest of the oxazaborolidine framework, dictates the subtle energetic preferences in the transition states, ultimately leading to the observed enantiomeric excess of the final alcohol product.

Table 2: Factors Influencing Chiral Recognition

| Factor | Description | Relevance to this compound |

| Steric Hindrance | The physical bulk of the ligand's substituents creates a biased environment around the catalytic site. | The cyclopentyl group provides significant steric bulk, influencing the orientation of the incoming ketone. |

| London Dispersion Forces | Weak, attractive intermolecular forces that can stabilize the preferred transition state. | The aliphatic nature of the cyclopentyl group may offer different LD interactions compared to aromatic groups, affecting enantioselectivity. nih.gov |

| Catalyst Conformation | The rigid, bicyclic structure of the oxazaborolidine holds the substrate and reagent in a fixed geometry. | The cyclopentyl group influences the overall shape and rigidity of the chiral pocket of the catalyst. |

| Electronic Effects | The electronic properties of the ligand can modulate the Lewis acidity of the boron center. | The electron-donating nature of the alkyl cyclopentyl group can affect the electronic properties of the catalyst. |

This table outlines the key principles of chiral recognition in the context of oxazaborolidine catalysis.

** 2r 2 Amino 2 Cyclopentylethan 1 Ol As a Chiral Building Block for Complex Chemical Architectures**

Incorporation into Natural Product Synthesis

While direct incorporation of (2R)-2-Amino-2-cyclopentylethan-1-ol into the total synthesis of natural products is not extensively documented in readily available literature, the cyclopentane (B165970) motif is a common feature in a wide array of biologically active natural products. The synthesis of these complex molecules often relies on chiral building blocks to control stereochemistry. Chiral 1,2-amino alcohols, a class to which this compound belongs, are crucial in asymmetric synthesis, serving as chiral auxiliaries or precursors to key fragments. wikipedia.orgresearchgate.net For instance, the synthesis of natural products containing fully functionalized cyclopentanes often employs strategies like intramolecular aldol (B89426) reactions or cycloadditions to construct the core ring structure. chemrxiv.orgmdpi.com

The utility of related chiral amino alcohols in natural product synthesis is well-established. For example, other chiral amino alcohols have been used as auxiliaries in the synthesis of quinolizidine (B1214090) alkaloids and cocaine. mdpi.com The development of synthetic routes to chiral cyclopentenone building blocks, which are precursors to natural products like pentenomycin I and neplanocin A, highlights the importance of controlling stereochemistry in five-membered ring systems. nih.gov Given the established role of chiral amino alcohols and the prevalence of the cyclopentane ring in nature, this compound represents a promising yet under-explored building block for the stereoselective synthesis of natural products.

Role in the Construction of Pharmaceutical Intermediates

The structural motifs present in this compound are frequently found in pharmaceutically active compounds, making it and its derivatives valuable intermediates in drug synthesis. Chiral amino alcohols are prevalent synthons in a variety of pharmaceuticals. researchgate.netnih.govnih.gov

A notable example of the use of a related cyclopentyl amine is in the synthesis of Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer. chemicalpapers.comgoogle.comnih.govgoogle.comnih.gov Several synthetic routes to Palbociclib utilize cyclopentylamine (B150401) to introduce the crucial cyclopentyl group onto the pyridopyrimidine core. chemicalpapers.comgoogle.comnih.gov This highlights the significance of the cyclopentyl moiety for the biological activity of the final drug molecule.

Furthermore, a patent discloses that the closely related compound, (1R,2R)-2-amino-1-cyclopentanol, is a useful intermediate in the synthesis of other pharmaceutical compounds. google.com The development of β-amino alcohol derivatives for inhibiting the TLR4 signaling pathway as potential antiseptics further underscores the therapeutic potential of this class of compounds. nih.gov The synthesis and evaluation of amino-modified perillyl alcohol derivatives have also shown promising antiproliferative activity. nih.gov

The table below summarizes the key steps in a representative synthesis of Palbociclib where a cyclopentyl amine derivative is a key reactant.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination | 1,3-dibromo-5,5-dimethylhydantoin | 5-Bromouracil |

| 2 | Chlorination | Phosphorus pentachloride | 2,4-dichloro-5-bromopyrimidine |

| 3 | Nucleophilic Substitution | Cyclopentylamine | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine |

| 4 | Heck reaction and Lactamization | Crotonic acid, Palladium chloride | 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one |

| 5 | Subsequent steps | Bromination, substitution, Heck coupling, hydrolysis, and deprotection | Palbociclib |

Synthesis of Chiral Amino Acid and Amine Derivatives Utilizing the this compound Framework

This compound serves as a valuable chiral template for the synthesis of a variety of unnatural amino acids and chiral amines. nih.govmdpi.comnih.govfigshare.com The stereocenter within the molecule can be used to direct the formation of new stereocenters in subsequent reactions, a common strategy in asymmetric synthesis. wikipedia.org

The synthesis of unnatural α-amino acids is of great interest due to their potential to modulate the properties of peptides and other bioactive molecules. mdpi.comnih.govfigshare.comlander-lab.com Methodologies for their preparation often involve the stereoselective alkylation of chiral glycine (B1666218) equivalents, where a chiral auxiliary directs the approach of an electrophile. nih.gov While direct use of this compound as an auxiliary in this context is not widely reported, its structural features are analogous to other successful auxiliaries like pseudoephedrine. wikipedia.org

The development of methods for synthesizing chiral amines is also an active area of research. nih.gov Highly efficient nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines provides a route to chiral amine derivatives with high enantiomeric excess. nih.gov The synthesis of polyhydroxylated cyclopentane β-amino acids from carbohydrate precursors demonstrates the construction of complex amino acid structures on a cyclopentane scaffold. mdpi.comchemrxiv.org These approaches, while not directly employing this compound, illustrate the principles by which it could be utilized as a chiral starting material for the synthesis of novel amino acid and amine derivatives. For instance, the amino and hydroxyl groups can be differentially protected and then elaborated to introduce new functionality with stereocontrol.

The following table outlines a general strategy for the synthesis of unnatural amino acids where a chiral auxiliary, structurally similar to this compound, is employed.

| Step | Transformation | General Reagents/Conditions | Key Feature |

|---|---|---|---|

| 1 | Formation of Chiral Glycine Equivalent | Coupling of glycine with the chiral auxiliary | Attachment of the chiral directing group |

| 2 | Diastereoselective Alkylation | Strong base (e.g., LDA), alkyl halide | Creation of a new stereocenter with high diastereoselectivity |

| 3 | Cleavage of the Auxiliary | Acidic or basic hydrolysis | Release of the enantiomerically enriched unnatural amino acid and recovery of the auxiliary |

Development of Peptidomimetics and Foldamers Incorporating Cyclopentyl Amino Alcohol Units

The rigid cyclopentane ring of this compound makes it an excellent scaffold for the design of peptidomimetics and foldamers. nih.gov These molecules mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better conformational definition. nih.govnih.gov

Recent studies have explored the synthesis and conformational analysis of peptides containing α-carbocyclic α,α-disubstituted α-amino acids derived from 1-aminocyclopentane-1-carboxylic acid. researchgate.net These stapled peptides exhibit helical structures and have been investigated as organocatalysts. The conformational constraints imposed by the cyclopentyl ring are crucial for their catalytic activity. researchgate.net Similarly, peptidomimetics incorporating polyhydroxylated 2-aminocyclopentanecarboxylic acid have been synthesized and studied for their potential as bioactive molecules. nih.gov The hydroxyl groups on the cyclopentane ring offer points for further functionalization and can influence the solubility and binding properties of the peptidomimetic. nih.gov

The development of foldamers, which are synthetic oligomers that adopt well-defined three-dimensional structures, is another area where cyclopentyl amino alcohol units are valuable. reading.ac.ukuni-muenchen.denih.gov The predictable folding patterns of these molecules make them attractive for applications in materials science and medicinal chemistry. The rigid cyclopentane scaffold can help to pre-organize the peptide backbone, leading to more stable and predictable secondary structures. reading.ac.uk

The table below provides examples of how cyclopentane-containing amino acids influence peptide and foldamer structure.

| Cyclopentyl Amino Acid Type | Incorporation Strategy | Resulting Structural Feature | Potential Application |

|---|---|---|---|

| trans-2-Aminocyclopentanecarboxylic acid | Homo-oligomerization | Stable 12-helix | Mimicking α-helices in proteins |

| cis-2-Aminocyclopentanecarboxylic acid | Homo-oligomerization | β-sheet secondary structures | Mimicking β-sheets in proteins |

| Polyhydroxylated 2-aminocyclopentanecarboxylic acid | Replacement of proline in morphiceptin | Conformationally stabilized peptidomimetic | Analgesic drug development |

| α-Carbocyclic α,α-disubstituted α-amino acids | Stapled octapeptides | Helical conformation | Asymmetric organocatalysis |

Advanced Topics and Future Directions in Research on 2r 2 Amino 2 Cyclopentylethan 1 Ol

Chiral Recognition Phenomena and Self-Enantiorecognition Studies Involving (2R)-2-Amino-2-cyclopentylethan-1-ol Derivatives

Chiral recognition is a fundamental process where a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis of enantioselective catalysis, separation of enantiomers, and many biological processes. Derivatives of this compound, which possess well-defined stereocenters, are excellent candidates for use as chiral selectors.

The mechanism of chiral recognition often relies on the "three-point interaction model," which posits that for effective discrimination, at least three points of interaction must exist between the chiral selector and the substrate, creating a more stable diastereomeric complex with one enantiomer over the other. nih.gov In the context of amino alcohol derivatives, these interactions can include hydrogen bonds, steric repulsion, and coordination with a metal center.

While specific self-enantiorecognition studies on this compound are not extensively documented in current literature, research on analogous systems provides significant insight. For instance, studies on other chiral 1,2-amino alcohols demonstrate their ability to enantioselectively recognize amino acids and other chiral molecules. researchgate.net A derivative of this compound, when incorporated into a larger receptor structure, could use its hydroxyl and amino groups, along with the chiral cyclopentyl moiety, to create a specific binding pocket. For example, research on receptors containing 1,2-diurea benzene (B151609) ligands has shown that the steric properties of substituents derived from amino alcohols significantly influence the stability constants of the complexes formed with chiral carboxylates. mdpi.com

The table below summarizes findings from studies on related chiral molecules, illustrating the principles applicable to derivatives of this compound.

| Chiral Selector System | Analyte | Key Findings |

| (1R, 2R)-2-Amino-1,2-diphenylethanol Interface researchgate.net | Tryptophan Enantiomers | The interface showed better stereoselectivity for L-tryptophan over D-tryptophan, demonstrating potential for enantiomeric discrimination. researchgate.net |

| Receptor with 1,2-diurea benzene and Valine groups mdpi.com | N-Boc-Valine / N-Boc-Phenylalanine | Showed satisfactory chiral recognition with KD/KL ratios of 2.07 and 2.42 for phenylalanine and valine, respectively. mdpi.com |

| Chiral Ketone Auxiliary researchgate.net | 1,2-Amino Alcohols | The keto group can serve as a chiral recognition center through the formation of an imine supported by resonance-assisted hydrogen bonding (RAHB). researchgate.net |

These studies underscore the potential for developing sophisticated chiral recognition systems based on this compound derivatives for applications in enantioselective sensing, separation, and analysis.

Immobilization and Heterogenization Strategies for this compound Derived Catalysts

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which is often costly and can lead to product contamination. Immobilizing homogeneous catalysts onto solid supports (heterogenization) provides a practical solution, combining the high selectivity and activity of homogeneous systems with the ease of separation of heterogeneous catalysts.

For catalysts derived from this compound, several heterogenization strategies can be envisioned:

Covalent Attachment to Polymers: The amino or hydroxyl group of the amino alcohol can be chemically bonded to a functionalized polymer backbone, such as polystyrene or silica (B1680970) gel.

Incorporation into Metal-Organic Frameworks (MOFs): The amino alcohol derivative can act as a ligand in the synthesis of a MOF. nih.gov The resulting crystalline, porous material can act as a robust, recyclable catalyst with active sites uniformly distributed throughout the structure. nih.gov

Adsorption onto Solid Supports: The catalyst can be physically adsorbed onto the surface of materials like charcoal, alumina, or zeolites, although this can sometimes lead to leaching of the catalyst.

The primary advantage of these strategies is the ability to recover the catalyst by simple filtration and reuse it in multiple reaction cycles, which is crucial for both economic viability and sustainable chemistry. For example, research into the functionalization of complex molecules like vitamin E has demonstrated the robustness of certain catalytic systems that could be adapted for immobilization. acs.org

Computational Chemistry and Molecular Modeling Studies of this compound and its Complexes

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of chiral ligands and their metal complexes. researchgate.net These methods provide detailed insights into molecular structure, conformational preferences, and the energetics of catalyst-substrate interactions.

For ligands similar to this compound, such as N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine (Cyp₂en), computational studies have been particularly revealing. acs.orgnih.govacs.org Using techniques like Density Functional Theory (DFT) and molecular mechanics with force fields like the Generalized AMBER Force Field (GAFF), researchers can model the behavior of these ligands. nih.govacs.org

Key insights from these computational studies include:

Conformational Analysis: Identifying the lowest energy conformations of the ligand in solution. For Cyp₂en, it was found that the cyclopentyl rings increase the ligand's rigidity compared to more flexible analogues. nih.gov

Pre-organization for Metal Binding: Assessing how well the ligand's preferred conformation matches the geometry required for coordinating a metal ion. Studies on Cyp₂en revealed that in its crystalline state, it is not well pre-organized for metal coordination, and must undergo conformational changes. acs.orgnih.gov

Structure-Property Correlation: Quantum chemical methods can correlate the chemical structures of metal complexes with their physical and spectroscopic properties. researchgate.net

The table below summarizes key computational approaches and their findings for related amino alcohol ligands.

| Computational Method | System Studied | Key Findings |

| Molecular Mechanics (GAFF) nih.govacs.org | N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine (Cyp₂en) | The cyclopentyl-containing ligand (Cyp₂en) is more rigid than its acyclic analogue. The energy required to adopt a conformation suitable for metal binding was quantified. nih.govacs.org |

| Density Functional Theory (DFT) acs.orgnih.gov | cis-[Ni(Cyp₂en)(H₂O)₂]²⁺ | The calculated structure of the metal complex was compared to the free ligand's solid-state structure, showing the ligand is not ideally pre-organized for coordination. acs.orgnih.gov |

| Molecular Modeling and Docking researchgate.net | Various Amino Alcohol Complexes | Used to correlate the chemical structures of complexes with their physical properties and to model interactions with biological targets. researchgate.net |

These computational approaches allow for the rational design of new, more effective catalysts based on the this compound scaffold by predicting their structural and electronic properties before their synthesis.

Emerging Catalytic Methodologies Applicable to this compound Research

The field of asymmetric catalysis is continuously evolving, with new methodologies emerging that offer novel pathways for the synthesis and application of chiral molecules like this compound. These cutting-edge techniques provide access to previously challenging chemical transformations.

Several emerging areas are particularly relevant:

Copper-Catalyzed Asymmetric Synthesis: Copper-based catalysts are attractive due to the metal's high abundance and low toxicity. Recent methods include the copper-hydride catalyzed hydrosilylation and hydroamination of enals, providing a route to all possible stereoisomers of amino alcohol products. mit.edu Additionally, copper-catalyzed asymmetric propargylic substitution reactions have been developed to create γ-amino alcohols with tertiary carbon stereocenters. nih.gov

Radical C–H Amination: This powerful strategy involves the direct functionalization of C–H bonds. A radical relay chaperone strategy has been designed where an alcohol is transiently converted to an imidate radical, which then undergoes intramolecular hydrogen atom transfer (HAT) in an enantioselective manner, mediated by a chiral copper catalyst. nih.govresearchgate.net

Chromium-Catalyzed Cross-Couplings: A novel chromium-catalyzed asymmetric cross aza-Pinacol coupling between aldehydes and imines has been developed. westlake.edu.cn This method utilizes a radical polar crossover strategy for the modular synthesis of valuable chiral β-amino alcohols from readily available starting materials. westlake.edu.cn

Photoredox Catalysis: This approach uses light to drive chemical reactions. Merging photoredox catalysis with chiral copper complexes has enabled enantioselective radical cyclizations to produce β-amino alcohols. researchgate.net

| Methodology | Catalyst System | Transformation | Key Advantage |

| Stereodivergent Synthesis mit.edu | Copper-Hydride with Chiral Ligand | Sequential hydrosilylation and hydroamination of enals | Provides access to all four stereoisomers of the amino alcohol product with high control. mit.edu |

| Asymmetric Propargylic Substitution nih.gov | Copper with Chiral Ligand | Reaction of alkyne-functionalized oxetanes with amines | Creates sterically congested γ-amino alcohols with tertiary stereocenters. nih.gov |

| Asymmetric Cross Aza-Pinacol Coupling westlake.edu.cn | Chromium with Chiral Ligand | Cross-coupling of aldehydes and imines | Modular synthesis of β-amino alcohols from simple, economical starting materials. westlake.edu.cn |

| Enantioselective Radical C–H Amination nih.gov | Iridium Photocatalyst and Chiral Copper Catalyst | Intramolecular C–H amination of alcohols via a radical relay | Direct functionalization of unactivated C–H bonds to form β-amino alcohols. nih.gov |

These advanced methodologies could be applied to synthesize novel derivatives of this compound or to use it as a ligand in these new catalytic systems, further expanding its utility in asymmetric synthesis.

Broader Implications for Sustainable Asymmetric Synthesis

The research directions outlined above have significant implications for the development of sustainable chemical processes. Asymmetric synthesis, which aims to produce single enantiomers of chiral molecules, is inherently a green chemical principle as it avoids the waste associated with separating racemic mixtures.

The use of this compound and its derivatives contributes to sustainability in several ways:

Catalyst Recyclability: As discussed, the heterogenization of catalysts allows for their recovery and reuse, reducing waste and lowering process costs. nih.gov

Atom Economy: Emerging catalytic methodologies, such as C–H functionalization, improve atom economy by directly converting simple starting materials into complex products without the need for pre-functionalized substrates. nih.gov

Use of Earth-Abundant Metals: Shifting from precious metal catalysts (like palladium, rhodium, iridium) to catalysts based on abundant and less toxic metals like copper, nickel, and chromium is a key goal of sustainable chemistry. acs.orgwestlake.edu.cn

Biocatalysis: The development of enzyme-based catalysts, such as reductive aminases, offers an environmentally benign route to chiral amines and amino alcohols, operating under mild conditions with high selectivity. rsc.org

By focusing on these advanced topics, research on this compound is not only pushing the boundaries of chemical synthesis but also paving the way for more efficient, economical, and environmentally friendly methods for producing the chiral molecules that are vital to the pharmaceutical and chemical industries.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.